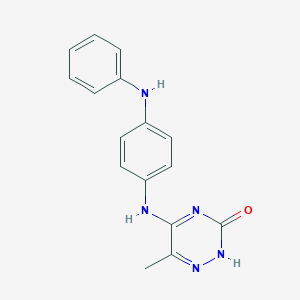
N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide, also known as BPTB, is a synthetic compound that has been widely studied for its potential as a therapeutic agent. BPTB belongs to the class of thiazolidinone derivatives, which have been shown to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mecanismo De Acción
The exact mechanism of action of N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are important for cancer cell growth and survival. N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has been found to have anti-inflammatory properties. N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has also been found to have antioxidant activity, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to be stable under a variety of conditions. N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has also been found to be relatively non-toxic to normal cells, which makes it a promising candidate for further development as an anti-cancer agent. However, one limitation of N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide. One area of interest is the development of N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration route for N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide, as well as its potential side effects. Another area of interest is the investigation of the mechanism of action of N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide, which may lead to the development of more potent and selective derivatives. Finally, the anti-inflammatory and antioxidant properties of N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide may have potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide involves the reaction of 3-bromophenyl isocyanate with 4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzoic acid in the presence of a base catalyst. The resulting product is then purified by recrystallization to obtain N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has been studied extensively for its potential as an anti-cancer agent. In vitro studies have shown that N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Propiedades
Nombre del producto |
N-(3-bromophenyl)-4-chloro-3-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide |
|---|---|
Fórmula molecular |
C16H12BrClN2O4S |
Peso molecular |
443.7 g/mol |
Nombre IUPAC |
N-(3-bromophenyl)-4-chloro-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
InChI |
InChI=1S/C16H12BrClN2O4S/c17-11-2-1-3-12(9-11)19-16(22)10-4-5-13(18)14(8-10)20-15(21)6-7-25(20,23)24/h1-5,8-9H,6-7H2,(H,19,22) |
Clave InChI |
RZNAPLYQYIKVFE-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)N(C1=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)Br)Cl |
SMILES canónico |
C1CS(=O)(=O)N(C1=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-butylphenyl)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetamide](/img/structure/B254138.png)
![2-(1,1-dioxothiolan-3-yl)-N'-[2-(4-oxoquinazolin-3-yl)acetyl]acetohydrazide](/img/structure/B254139.png)
![N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B254142.png)



![6-methyl-5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B254150.png)


![5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254153.png)
![3-nitro-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B254155.png)
![N-butyl-2-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B254162.png)

